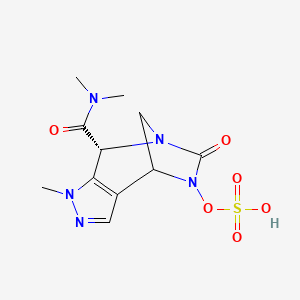
Antibacterial agent 135
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibacterial Agent 135 is a synthetic compound known for its potent antibacterial properties It is designed to combat a wide range of bacterial infections, particularly those caused by drug-resistant strains
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 135 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. Subsequent steps involve the introduction of functional groups that enhance the antibacterial activity of the compound. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Quality control measures are implemented to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Antibacterial Agent 135 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often enhancing the antibacterial properties of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed to introduce new functional groups.
Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with enhanced or modified antibacterial properties. These derivatives are often tested for their efficacy against different bacterial strains.
Applications De Recherche Scientifique
Antibacterial Agent 135 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of antibacterial action and to develop new antibacterial agents.
Biology: Researchers use it to investigate the effects of antibacterial agents on bacterial cell structures and functions.
Medicine: It is explored for its potential use in treating bacterial infections, particularly those resistant to conventional antibiotics.
Industry: The compound is used in the development of antibacterial coatings for medical devices, textiles, and food packaging materials.
Mécanisme D'action
Antibacterial Agent 135 exerts its effects by targeting specific bacterial structures and pathways. It typically binds to bacterial cell membranes, disrupting their integrity and leading to cell lysis. Additionally, it may inhibit essential bacterial enzymes, preventing the synthesis of vital cellular components. The compound’s ability to generate reactive oxygen species further enhances its antibacterial activity by causing oxidative damage to bacterial cells.
Comparaison Avec Des Composés Similaires
Penicillin: A well-known antibiotic that targets bacterial cell wall synthesis.
Tetracycline: An antibiotic that inhibits protein synthesis in bacteria.
Ciprofloxacin: A fluoroquinolone antibiotic that interferes with bacterial DNA replication.
Uniqueness: Antibacterial Agent 135 is unique due to its broad-spectrum activity and effectiveness against drug-resistant bacterial strains. Unlike some traditional antibiotics, it has a multi-faceted mechanism of action, making it less likely for bacteria to develop resistance. Its versatility in various applications, from medical treatments to industrial uses, further distinguishes it from other antibacterial agents.
Propriétés
Formule moléculaire |
C11H15N5O6S |
|---|---|
Poids moléculaire |
345.33 g/mol |
Nom IUPAC |
[(7R)-7-(dimethylcarbamoyl)-5-methyl-9-oxo-4,5,8,10-tetrazatricyclo[6.2.1.02,6]undeca-2(6),3-dien-10-yl] hydrogen sulfate |
InChI |
InChI=1S/C11H15N5O6S/c1-13(2)10(17)9-8-6(4-12-14(8)3)7-5-15(9)11(18)16(7)22-23(19,20)21/h4,7,9H,5H2,1-3H3,(H,19,20,21)/t7?,9-/m1/s1 |
Clé InChI |
ZAJGAXWRMOHNAM-NHSZFOGYSA-N |
SMILES isomérique |
CN1C2=C(C=N1)C3CN([C@H]2C(=O)N(C)C)C(=O)N3OS(=O)(=O)O |
SMILES canonique |
CN1C2=C(C=N1)C3CN(C2C(=O)N(C)C)C(=O)N3OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


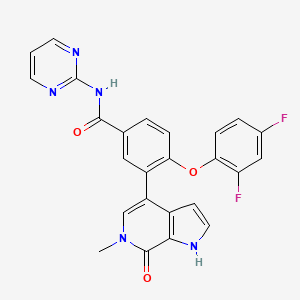

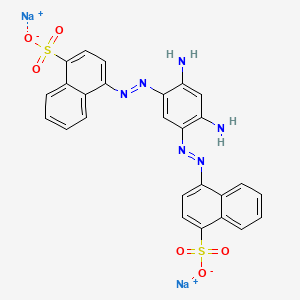
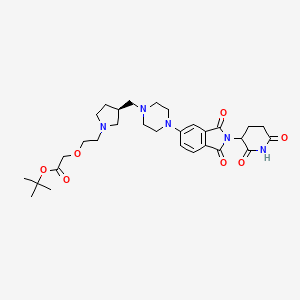
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12383790.png)
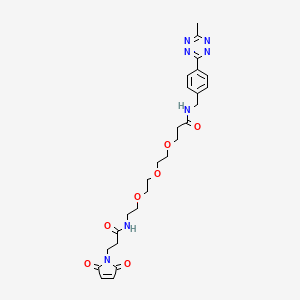

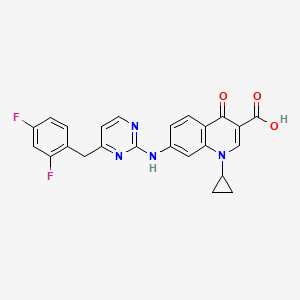
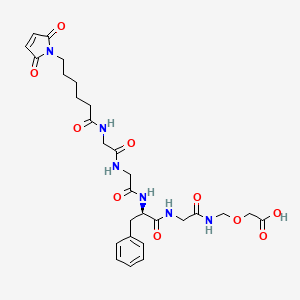
![(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]pentanedioic acid](/img/structure/B12383835.png)
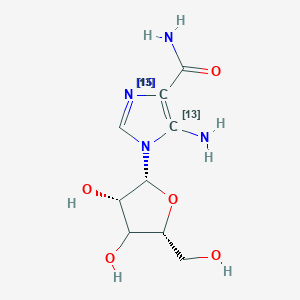

![N-[(5S)-5-(1H-benzimidazol-2-yl)-5-[(4-phenylbenzoyl)amino]pentyl]-5-nitrofuran-2-carboxamide](/img/structure/B12383848.png)
![N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide](/img/structure/B12383852.png)
